REACTION_CXSMILES
|
ClC(Cl)(Cl)C(O[C:6]1[CH:11]=C[C:9](C#N)=[CH:8][C:7]=1CC=C)=O.[Cl-:19].N1C=CC=CC=1CN1C=C[N+]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=2)=C1>ClCCCl.Cl[Cu]>[Cl:19][C:6]1[CH:11]=[CH:32][CH:33]=[C:38]2[C:7]=1[CH:8]=[CH:9][C:36]([C:35]#[N:34])=[CH:37]2 |f:1.2|
|
Name
|
26
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC1=C(C=C(C=C1)C#N)CC=C)(Cl)Cl
|
Name
|
1,3-bis(pyridin-2-ylmethyl)-1H-imidazol-3-ium chloride
|
Quantity
|
41.3 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].N1=C(C=CC=C1)CN1C=[N+](C=C1)CC1=NC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
CuCl
|
Quantity
|
14.3 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was irradiated in the microwave for 2 hours at 200° C.
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (cyclohexane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give INT 27
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C=CC(=CC2=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |